
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is a synthetic oligopeptide composed of seven leucine residues Leucine is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first leucine residue is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next protected leucine residue is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often utilizing automated peptide synthesizers and high-throughput purification techniques such as HPLC.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into smaller peptides or individual amino acids.
Oxidation: Oxidative conditions can modify the side chains of leucine residues, potentially altering the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like acyl chlorides or isocyanates can be employed for substitution reactions.
Major Products Formed
Hydrolysis: Smaller peptides or free leucine residues.
Oxidation: Oxidized leucine derivatives.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in diseases where leucine metabolism is implicated.
Industry: Utilized in the development of peptide-based materials and nanostructures.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. In biological systems, it can influence protein synthesis by activating the mechanistic target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism. Additionally, its ability to form stable peptide bonds makes it a valuable tool in studying protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar properties but shorter chain length.
L-Leucyl-L-leucyl-L-leucine: A tripeptide with similar properties but shorter chain length.
L-Leucyl-L-leucyl-L-leucyl-L-leucine: A pentapeptide with similar properties but shorter chain length.
Uniqueness
L-Leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is unique due to its extended chain length, which can provide insights into the behavior of longer peptide chains in various environments. Its repetitive leucine sequence also makes it a useful model for studying the effects of hydrophobic interactions in peptides and proteins.
Propriétés
Numéro CAS |
62526-43-6 |
|---|---|
Formule moléculaire |
C42H79N7O8 |
Poids moléculaire |
810.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H79N7O8/c1-22(2)15-29(43)36(50)44-30(16-23(3)4)37(51)45-31(17-24(5)6)38(52)46-32(18-25(7)8)39(53)47-33(19-26(9)10)40(54)48-34(20-27(11)12)41(55)49-35(42(56)57)21-28(13)14/h22-35H,15-21,43H2,1-14H3,(H,44,50)(H,45,51)(H,46,52)(H,47,53)(H,48,54)(H,49,55)(H,56,57)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Clé InChI |
GGYISHCXHPGRBS-POFDKVPJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


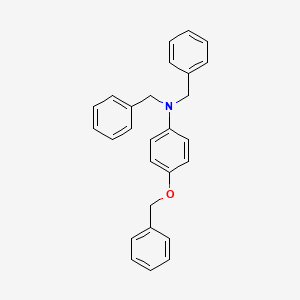
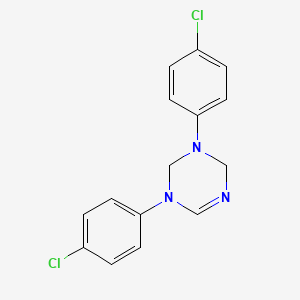

![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
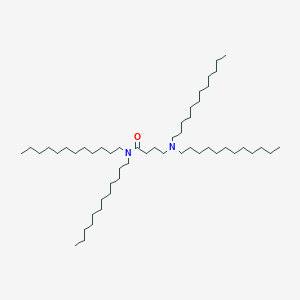
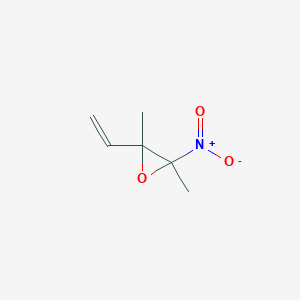
![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

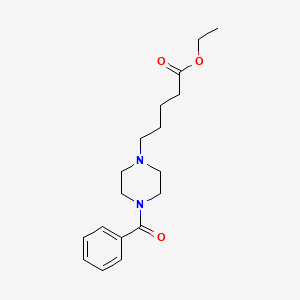
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)
![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)

